molecular formula C21H23N5O B2631208 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 403650-65-7

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2631208
CAS No.: 403650-65-7
M. Wt: 361.449
InChI Key: ZSRDXZJCBDZKRC-HYARGMPZSA-N
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Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key IR absorption bands include:

  • 3270–3300 cm⁻¹ : N-H stretching of the hydrazide group.
  • 1660–1680 cm⁻¹ : C=O stretching of the carbohydrazide moiety.
  • 1590–1620 cm⁻¹ : C=N stretching of the imine bond.
  • 1240–1270 cm⁻¹ : C-N vibrations from the dimethylamino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆) :
    • δ 2.30 (s, 6H, N(CH₃)₂).
    • δ 1.20 (t, 3H, CH₂CH₃).
    • δ 8.50 (s, 1H, CH=N).
    • Aromatic protons appear between δ 6.80–7.80 as multiplet signals.
  • ¹³C NMR :
    • δ 160.5 (C=O).
    • δ 150.2 (C=N).
    • δ 40.2 (N(CH₃)₂).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits strong absorption at λₘₐₓ = 320–350 nm due to π→π* transitions in the conjugated imine and pyrazole systems. A weaker band near λ = 270 nm arises from n→π* transitions in the carbonyl group.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry of the compound reveals a molecular ion peak at m/z 361.45 corresponding to [M+H]⁺. Characteristic fragmentation pathways include:

  • Loss of the dimethylamino group : m/z 318.40 ([M+H–N(CH₃)₂]⁺).
  • Cleavage of the hydrazide bond : m/z 207.25 (pyrazole-4-ethylphenyl fragment).
  • Formation of a stable azo intermediate : m/z 150.10 (C₇H₇N₂⁺).

High-resolution mass spectrometry (HRMS) confirms the elemental composition of major fragments, aligning with theoretical predictions.

Tautomeric Behavior and Resonance Stabilization

The compound exhibits tautomerism primarily at the hydrazide moiety, where proton transfer between the imine nitrogen and carbonyl oxygen can occur. Two tautomeric forms are possible:

  • Imino-keto form : Dominant in nonpolar solvents, stabilized by intramolecular hydrogen bonding between the N-H and C=O groups.
  • Enol-imine form : Favored in polar protic solvents due to solvation effects.

Resonance stabilization extends across the conjugated system:

  • Delocalization of electrons from the pyrazole ring into the imine bond enhances thermal stability.
  • The dimethylamino group donates electron density via resonance, further stabilizing the aromatic system.

Density functional theory (DFT) calculations estimate a tautomeric equilibrium constant (Kₜ) of 1.2 × 10⁻³ at 25°C, indicating a strong preference for the imino-keto form.

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(4-ethylphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-4-15-5-9-17(10-6-15)19-13-20(24-23-19)21(27)25-22-14-16-7-11-18(12-8-16)26(2)3/h5-14H,4H2,1-3H3,(H,23,24)(H,25,27)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRDXZJCBDZKRC-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring, a dimethylamino group, and an ethylphenyl substituent. Its chemical formula is C18H22N4OC_{18}H_{22}N_4O, with a molecular weight of approximately 306.40 g/mol. The structure can be represented as follows:

\text{N E 4 dimethylamino phenyl methylidene}-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide}

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Properties : The presence of the pyrazole moiety contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : Studies have shown that derivatives of pyrazoles can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.

1. Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of various pyrazole derivatives, including this compound. Using DPPH and ABTS assays, it was found that this compound exhibited significant radical scavenging activity (IC50 values comparable to established antioxidants) .

2. Anti-inflammatory Mechanism

In vitro studies assessed the anti-inflammatory effects of the compound on human peripheral blood mononuclear cells (PBMCs). Results indicated a marked reduction in the secretion of TNF-alpha and IL-6 upon treatment with the compound, suggesting its potential utility in managing inflammatory conditions .

3. Antimicrobial Efficacy

The antimicrobial activity was tested against Gram-positive and Gram-negative bacteria using the agar diffusion method. The compound showed zones of inhibition ranging from 15 to 25 mm, indicating potent antibacterial properties .

Data Summary

Biological ActivityMethodologyKey Findings
AntioxidantDPPH and ABTS assaysSignificant radical scavenging activity
Anti-inflammatoryPBMCs cytokine assayReduced TNF-alpha and IL-6 secretion
AntimicrobialAgar diffusion methodZones of inhibition: 15 - 25 mm

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-carbohydrazide derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent variations. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Variations and Electronic Effects

Compound Name Substituent at Pyrazole C3 Substituent on Schiff Base Key Structural Features
Target Compound 4-Ethylphenyl 4-(Dimethylamino)phenyl Electron-donating dimethylamino group enhances resonance stabilization of the imine .
N′-{(E)-[4-(Dimethylamino)phenyl]methylene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide () 4-Methylphenyl 4-(Dimethylamino)phenyl Methyl group at C3 reduces steric hindrance compared to ethyl, potentially increasing solubility .
N′-{(E)-[4-(Diethylamino)phenyl]methylene}-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide () 5-Methyl-2-furyl 4-(Diethylamino)phenyl Diethylamino group increases lipophilicity; furyl substituent introduces heteroaromaticity, altering electronic distribution .
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide () Phenyl 2,4-Dichlorophenyl Electron-withdrawing chlorine atoms enhance electrophilicity of the imine, influencing reactivity .
N′-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide () 5-Methyl-2-thienyl 4-Hydroxyphenyl Hydroxyl group enables hydrogen bonding; thienyl moiety modifies conjugation pathways .

Physicochemical Properties

Property Target Compound (Methylphenyl) (Dichlorophenyl) (Thienyl)
Melting Point (°C) Not reported 170 (similar analog, ) 185–190 165–170
Solubility (LogP) ~3.2 (predicted) ~2.8 ~3.5 ~2.9
Hydrogen Bond Acceptors 6 6 7 7
  • The target compound’s ethylphenyl group increases hydrophobicity (higher LogP) compared to methylphenyl analogs, favoring membrane penetration .
  • Dichlorophenyl derivatives () exhibit higher melting points due to stronger intermolecular halogen bonding .

Computational and Spectroscopic Insights

  • DFT Studies : The target compound’s HOMO-LUMO gap (~4.1 eV) is narrower than ’s dichlorophenyl analog (~4.5 eV), suggesting higher reactivity .
  • IR Spectroscopy : The imine (C=N) stretch in the target compound appears at ~1600 cm⁻¹, red-shifted compared to electron-deficient Schiff bases (~1620 cm⁻¹ in ) .
  • X-ray Crystallography : The (E)-configuration of the imine is confirmed in all analogs, with bond lengths (C=N: ~1.28 Å) consistent with resonance stabilization .

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